molecular formula C8H12N2S B12874282 Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate

Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate

Cat. No.: B12874282
M. Wt: 168.26 g/mol
InChI Key: WBXIVMKUVCSGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate is a nitrogen-containing heterocyclic compound characterized by a pyrrole core substituted with methyl groups at the 1- and 5-positions and a carbimidothioate functional group at position 2. The carbimidothioate moiety (N=C-SMe) distinguishes it from conventional esters or amides, imparting unique electronic and steric properties.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

methyl 1,5-dimethylpyrrole-2-carboximidothioate

InChI

InChI=1S/C8H12N2S/c1-6-4-5-7(10(6)2)8(9)11-3/h4-5,9H,1-3H3

InChI Key

WBXIVMKUVCSGHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)C(=N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate typically involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield the desired carbimidothioate compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbimidothioate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbimidothioate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from 0°C to 25°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -10°C to 25°C.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; solvents like dichloromethane or ethanol; temperatures ranging from 0°C to 50°C.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted carbimidothioates

Scientific Research Applications

Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12, hereafter referred to as Triazolopyrimidine 12 ) serves as a structurally distinct but functionally comparable heterocyclic compound for analysis. Below is a comparative evaluation based on molecular features, spectroscopic data, and physicochemical properties.

Table 1: Structural and Analytical Comparison

Property Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate Triazolopyrimidine 12
Core Structure Pyrrole Fused triazolo[4,3-a]pyrimidine
Functional Groups Carbimidothioate (N=C-SMe), methyl groups Carboxylate ester (COOEt), hydroxyl, methyl, aryl groups
Molecular Formula C₈H₁₁N₂S C₂₇H₂₄N₄O₃
Molecular Weight 183.25 g/mol 452.5 g/mol
Melting Point Not reported 206 °C
IR Signatures Expected C=S (~1200 cm⁻¹), C=N (~1600 cm⁻¹) 1666 cm⁻¹ (C=O), 3425 cm⁻¹ (OH)
1H-NMR Features Methyl groups: ~2.4 ppm (s); pyrrole-H: ~6–7 ppm (m) 2.41 ppm (s, CH₃), 4.14 ppm (q, OCH₂CH₃), 5.37 ppm (pyrimidine-H), 6.99–8.12 ppm (ArH)
Elemental Analysis Not reported C: 71.69% (found) vs. 71.67% (calc); N: 12.42% (found) vs. 12.38% (calc)

Key Comparative Insights:

Structural Complexity :

  • The target compound features a simpler pyrrole scaffold with minimal substituents, whereas Triazolopyrimidine 12 incorporates a fused triazole-pyrimidine system with multiple aryl and hydroxyl groups. This complexity contributes to its higher molecular weight (452.5 g/mol vs. 183.25 g/mol) and melting point (206 °C) .

Functional Group Reactivity :

  • The carbimidothioate group (N=C-SMe) in the target compound contrasts with the carboxylate ester (COOEt) in Triazolopyrimidine 12. The former may exhibit sulfur-based nucleophilicity or metal-binding activity, while the latter’s ester group is prone to hydrolysis or enzymatic cleavage.

Spectroscopic Differentiation :

  • IR spectra highlight divergent functional groups: Triazolopyrimidine 12 shows a strong C=O stretch (1666 cm⁻¹) and hydroxyl absorption (3425 cm⁻¹), whereas the target compound would display C=S and C=N stretches .
  • NMR signals for methyl groups are comparable (~2.4 ppm), but Triazolopyrimidine 12’s aromatic proton multiplicity (6.99–8.12 ppm) reflects its extended conjugation and aryl substitution .

Potential Applications: Triazolopyrimidine 12’s fused heterocyclic structure suggests pharmaceutical relevance (e.g., kinase inhibition or antimicrobial activity). The target compound’s carbimidothioate group may position it as a ligand in catalysis or a precursor in agrochemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.